

Cross-Species Metabolic Profile of YM758: A Comparative Guide

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Compound of Interest		
Compound Name:	YM758 phosphate	
Cat. No.:	B1683504	Get Quote

An in-depth analysis of the metabolic pathways of YM758, a novel If channel inhibitor, reveals a consistent metabolic profile across various species, including humans, monkeys, dogs, rats, and mice. This guide provides a comprehensive comparison of YM758 metabolism, supported by available experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding its pharmacokinetic properties.

The primary metabolic routes for YM758 involve oxidation, hydration, and demethylation, which are subsequently followed by sulfate or glucuronide conjugation.[1] In vivo studies have indicated no significant qualitative differences in the metabolic pathways of YM758 among the tested species, suggesting a predictable metabolic fate across preclinical models and humans. [1]

In Vitro Metabolism and Key Metabolites

In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific enzymes and major metabolites involved in YM758's biotransformation. These experiments have pinpointed two primary metabolites, designated as AS2036313-00 and YM-394111 or YM-394112. The formation of these metabolites is primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.



Metabolite	Mediating Enzyme
AS2036313-00	CYP2D6
YM-394111 / YM-394112	CYP3A4

Table 1: Major Metabolites of YM758 and their Mediating Enzymes in Human Liver Microsomes.

While qualitative metabolic pathways appear conserved, quantitative data on the relative abundance of each metabolite across different species is not extensively available in the public domain. Such data would be crucial for a more refined cross-species comparison and for predicting human pharmacokinetics from preclinical data.

Experimental Protocols

The following section details the generalized methodologies employed in the study of YM758 metabolism.

In Vivo Metabolite Profiling

Objective: To identify and characterize the metabolic profile of YM758 in various species.

Methodology:

- Animal Dosing: Radiolabeled ([14C]) YM758 is administered orally to different species (e.g., mice, rats, dogs, monkeys).
- Sample Collection: Urine, feces, bile, and blood samples are collected at predetermined time points.
- Sample Preparation: Plasma is obtained from blood samples by centrifugation. Urine and bile samples are used directly or after enzymatic hydrolysis (with βglucuronidase/arylsulfatase) to cleave conjugated metabolites. Fecal samples are homogenized and extracted.
- Metabolite Separation and Detection: Samples are analyzed by liquid chromatography coupled with radiometric detection (for radiolabeled compounds) and mass spectrometry



(LC-MS/MS) to separate and identify the metabolites.[1]

 Structure Elucidation: The chemical structures of the metabolites are determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

In Vitro Metabolism in Liver Microsomes

Objective: To determine the metabolic stability and identify the enzymes responsible for YM758 metabolism.

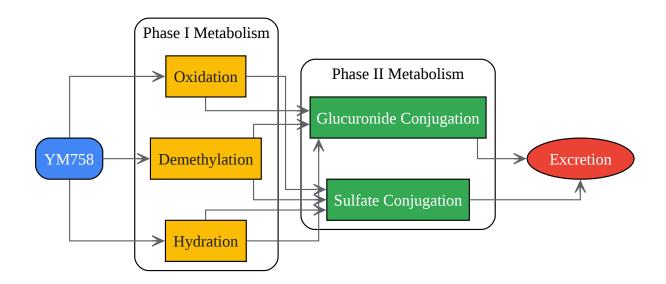
Methodology:

- Incubation: YM758 is incubated with liver microsomes from different species (e.g., human, monkey, dog, rat, mouse) in the presence of NADPH as a cofactor.
- Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent drug.
- Reaction Termination: The reaction is stopped by adding a quenching solvent like acetonitrile.
- Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining parent drug and identify the formed metabolites.
- Enzyme Phenotyping: To identify the specific CYP enzymes involved, recombinant human CYP enzymes or specific chemical inhibitors are used in the incubation mixture.

Visualizing the Metabolic Pathways and Experimental Workflow

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathways of YM758 and the typical experimental workflow for its analysis.

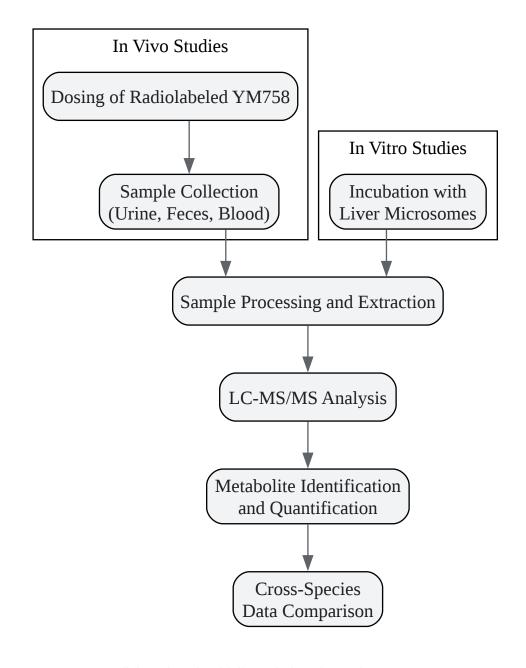




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Caption: Metabolic Pathways of YM758.





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Caption: Experimental Workflow for Metabolite Profiling.

Conclusion

The metabolic pathways of YM758 are qualitatively similar across humans and common preclinical animal models, primarily involving Phase I (oxidation, hydration, demethylation) and Phase II (conjugation) reactions. This consistency simplifies the extrapolation of metabolic data from animals to humans. However, a notable gap exists in the public availability of quantitative data comparing the metabolite profiles across species. Future studies focusing on the



quantitative aspects of YM758 metabolism would provide a more complete picture and further enhance its preclinical to clinical translation.

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References

- 1. Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
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